molecular formula Cd B087968 Cadmium-109 CAS No. 14109-32-1

Cadmium-109

Cat. No. B087968
CAS RN: 14109-32-1
M. Wt: 108.90499 g/mol
InChI Key: BDOSMKKIYDKNTQ-OIOBTWANSA-N
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Patent
US04083882

Procedure details

One or more objects of the present invention are accomplished by the provision of a process for producing 1,4-butanediol which comprises (1) reacting acrolein with hydrogen in the vapor phase in the presence of a catalyst comprising a silver-cadmium alloy, wherein the atomic ratio of silver to cadmium in the alloy is in the range between about 0.1 and 3 to 1, to yield a hydrogenation product mixture containing allyl alcohol; (2) contacting the allyl alcohol product mixture with hydrogen and carbon monoxide under hydroformylation conditions to yield a product mixture containing 4-hydroxybutanal; (3) separating the 4-hydroxybutanal from the product mixture; and (4) hydrogenating the 4-hydroxybutanal to produce 1,4-butanediol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
C(C=C)=O.[H][H].C(O)C=C.[C]=O.[OH:13][CH2:14][CH2:15][CH2:16][CH:17]=[O:18]>[Cd].[Ag].[Ag].[Cd]>[OH:18][CH2:17][CH2:16][CH2:15][CH:14]=[O:13].[CH2:17]([OH:18])[CH2:16][CH2:15][CH2:14][OH:13] |f:5.6,^3:10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCC=O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cd].[Ag]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ag]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cd]
Step Six
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)O
Step Ten
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield a hydrogenation product mixture
CUSTOM
Type
CUSTOM
Details
to yield a product mixture
CUSTOM
Type
CUSTOM
Details
(3) separating the 4-hydroxybutanal from the product mixture

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OCCCC=O
Name
Type
product
Smiles
C(CCCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.